![molecular formula C25H24N4O3 B14981102 2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14981102.png)
2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a piperazine moiety, and various aromatic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Attachment of aromatic substituents: These steps may involve various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings and other functional groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Material Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe or tool in various biological studies to understand the interactions and functions of different biomolecules.
Wirkmechanismus
The mechanism of action of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 2-Methoxyphenyl isocyanate
- 1-(4-Methoxyphenyl)-2-propen-1-yl acetate
Uniqueness
What sets 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE apart from similar compounds is its unique combination of functional groups and structural features
Eigenschaften
Molekularformel |
C25H24N4O3 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H24N4O3/c1-18-7-3-5-9-20(18)24(30)28-13-15-29(16-14-28)25-21(17-26)27-23(32-25)12-11-19-8-4-6-10-22(19)31-2/h3-12H,13-16H2,1-2H3/b12-11+ |
InChI-Schlüssel |
XBVIVYGAWKXUKH-VAWYXSNFSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4OC)C#N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14981024.png)
![2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B14981035.png)
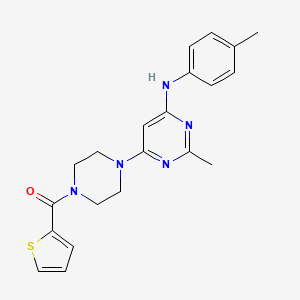
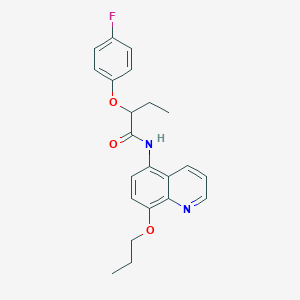
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981054.png)
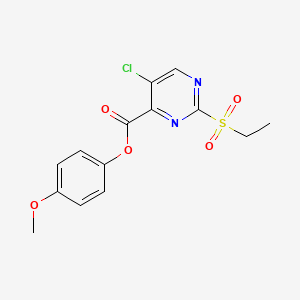
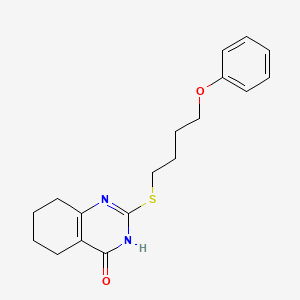

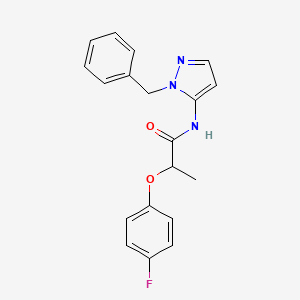
![4-tert-butyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B14981094.png)
![4-(2,5-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14981100.png)
![2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14981103.png)
![3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one](/img/structure/B14981108.png)
![N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide](/img/structure/B14981115.png)
